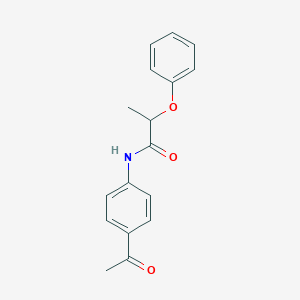

N-(4-acetylphenyl)-2-phenoxypropanamide

描述

N-(4-Acetylphenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a 4-acetylphenyl group attached to a phenoxypropanamide backbone. Its synthesis typically involves chloroacetylation of 4-aminoacetophenone, followed by reactions with phenoxypropanamide precursors under basic conditions (e.g., sodium ethoxide in ethanol) . This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing heterocyclic derivatives like pyridin-2-ones and thiophene carboxamides .

属性

CAS 编号 |

335205-02-2 |

|---|---|

分子式 |

C17H17NO3 |

分子量 |

283.32g/mol |

IUPAC 名称 |

N-(4-acetylphenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C17H17NO3/c1-12(19)14-8-10-15(11-9-14)18-17(20)13(2)21-16-6-4-3-5-7-16/h3-11,13H,1-2H3,(H,18,20) |

InChI 键 |

VXSKWDQFWQTRKZ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2 |

规范 SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Structure : Features a 3-chlorophenethyl group and a 4-isobutylphenyl substituent.

- Synthesis: Prepared via reaction of 2-(3-chlorophenyl)ethylamine with 2-(4-isobutylphenyl)propanoyl chloride, yielding a chlorine-containing ibuprofen analog .

- The chlorine atom may increase metabolic stability .

(2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

- Structure : Contains a nitro group and trifluoromethyl substituent on the phenyl ring, along with a hydroxy-methyl side chain.

- The hydroxy group improves solubility compared to the acetylphenyl derivative .

Functional Group Modifications in the Propanamide Chain

N-{4-[(Isopropylamino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide

- Structure: Includes isopropyl sulfamoyl and phenoxy groups.

- Key Differences: The sulfamoyl group introduces hydrogen-bonding capacity and acidity, which could enhance interactions with biological targets like enzymes or receptors.

N-(4-Cyano-3-trifluoromethylphenyl)-3-ferrocenylmethoxy-2-hydroxy-2-methyl-propanamide

- Structure: Incorporates a ferrocenylmethoxy group and cyano-trifluoromethylphenyl substituent.

- Key Differences: The ferrocene moiety introduces redox activity, enabling applications in electrochemistry or anticancer therapies. The cyano group enhances dipole interactions, affecting solubility and crystallinity .

Heterocyclic Derivatives

Pyridin-2-one Derivatives (e.g., Compound 3 and 5)

- Synthesis: Derived from N-(4-acetylphenyl)-2-cyanoacetamide via condensation with arylidene malononitrile, yielding pyridin-2-ones with dimethylaminophenyl and dicarbonitrile groups .

- Key Differences: The pyridin-2-one core introduces aromaticity and planar geometry, favoring π-π stacking interactions. Yields (65–75%) suggest higher synthetic efficiency compared to non-heterocyclic analogs .

Implications for Research and Development

- Pharmacological Potential: Compounds with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show promise in targeting enzymes like cyclooxygenases .

- Material Science : Ferrocene-containing derivatives may advance electrochemical sensor development .

- Synthetic Efficiency : Pyridin-2-one derivatives demonstrate higher yields, suggesting scalability for industrial applications .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。